p38α Potency Comparison: AL 8697 vs. SB 203580 and VX-745
AL 8697 inhibits p38α MAPK with an IC50 of 6 nM in cell-free enzymatic assays, representing an 8.3-fold improvement in potency compared to the first-generation reference inhibitor SB 203580 (IC50 = 50 nM), and a 1.7-fold improvement compared to VX-745 (IC50 = 10 nM), when assayed under comparable biochemical conditions [1].
| Evidence Dimension | p38α enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | 6 nM |
| Comparator Or Baseline | SB 203580: 50 nM; VX-745: 10 nM |
| Quantified Difference | 8.3-fold more potent than SB 203580; 1.7-fold more potent than VX-745 |
| Conditions | Cell-free recombinant human p38α kinase assay; ATP-competitive inhibition |
Why This Matters
Higher potency at the target enzyme reduces the required dose to achieve effective target engagement, minimizing potential off-target effects and conserving compound consumption in screening campaigns.
- [1] Balagué C, Pont M, Prats N, Godessart N. Profiling of dihydroorotate dehydrogenase, p38 and JAK inhibitors in the rat adjuvant-induced arthritis model: a translational study. British Journal of Pharmacology. 2012;166(4):1320-1332. Table 1. View Source
